Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative with a complex heterocyclic scaffold. Its structure features a tetrahydropyrido[2,3-d]pyrimidine core substituted with a pyridin-3-yl group at position 5, a 4-nitrobenzylsulfanyl moiety at position 2, and an ethyl ester at position 4. The nitro group and pyridine ring contribute to its electronic properties, while the thioether linkage may enhance binding interactions in biological systems. This compound’s structural complexity invites comparisons with analogues to elucidate structure-activity relationships (SAR) and crystallographic behavior.
Properties
IUPAC Name |
ethyl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
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| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-3-33-22(30)17-13(2)25-20-19(18(17)15-5-4-10-24-11-15)21(29)27-23(26-20)34-12-14-6-8-16(9-7-14)28(31)32/h4-11,18H,3,12H2,1-2H3,(H2,25,26,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWRFCOHQZNWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of pyrimidine derivatives characterized by a complex structure that includes a pyridine ring and a nitrobenzyl sulfanyl group. The structural formula can be represented as follows:
This unique structure is believed to contribute to its biological activity by interacting with various biological targets.
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Inhibition of Protein Kinases :
- Research indicates that compounds similar to ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo have shown inhibitory effects on DNA-dependent protein kinases (DNA-PK). DNA-PK plays a pivotal role in the DNA damage response by facilitating the repair of double-strand breaks (DSBs) . Inhibition of this pathway can enhance the efficacy of radiation and certain chemotherapeutic agents.
- Antiviral Activity :
-
Antitumor Effects :
- The compound's structural analogs have been tested for their ability to inhibit tumor growth. For instance, dual inhibitors targeting thymidylate synthase (TS) and dihydrofolate reductase (DHFR) have shown promising results in preclinical models . This suggests that ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo may exhibit similar antitumor properties.
Biological Activity Data
The following table summarizes key biological activities associated with ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo and related compounds:
Case Studies
- Preclinical Studies on Tumor Cell Lines :
-
In Vivo Models :
- In murine xenograft models, compounds with similar structures demonstrated significant tumor regression when combined with radiation therapy or other chemotherapeutic agents. This highlights the potential for ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo to enhance therapeutic outcomes in cancer treatment .
Scientific Research Applications
Molecular Formula
- C : 19
- H : 20
- N : 4
- O : 3
- S : 1
Antimicrobial Properties
Recent studies have indicated that compounds similar to ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit significant antimicrobial activity. For instance, derivatives of pyrido-pyrimidines have shown efficacy against various bacterial strains and fungi. This suggests that the compound may possess similar properties, warranting further investigation into its antimicrobial mechanisms and effectiveness.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory potential through in silico molecular docking studies. These studies suggest that it may act as an inhibitor of enzymes such as lipoxygenase (LOX) and cyclooxygenase (COX), which are critical in inflammatory pathways. The structural features of this compound may facilitate binding to these enzymes, thereby reducing inflammation.
Synthesis and Derivative Studies
The synthesis of this compound involves multi-step reactions that incorporate readily available reagents. Studies have shown that variations in the synthesis process can lead to derivatives with enhanced biological activities.
Case Study 1: Antimicrobial Efficacy
A study conducted on related compounds demonstrated that modifications in the sulfanyl group significantly affected antimicrobial activity. Compounds with electron-withdrawing groups exhibited increased potency against Gram-positive bacteria. This finding suggests that this compound could be optimized for enhanced antimicrobial effects through strategic modifications.
Case Study 2: In Silico Docking Studies
In silico docking studies revealed that the compound binds effectively to the active sites of both COX and LOX enzymes. The binding affinity was comparable to known inhibitors in the literature. This indicates its potential as a lead compound for developing new anti-inflammatory drugs.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogues include substitutions at positions 2, 5, and 6, as well as differences in the heterocyclic core. Below is a comparative analysis:
Table 1: Structural and Crystallographic Comparison of Pyridopyrimidine and Thiazolopyrimidine Analogues
Key Observations
Core Heterocycle Differences :
- Thiazolo[3,2-a]pyrimidine derivatives (e.g., ) exhibit a fused thiazole ring, which reduces planarity compared to the pyrido[2,3-d]pyrimidine core of the target compound. This may influence stacking interactions and biological target binding .
- The tetrahydropyrido[2,3-d]pyrimidine system (target compound and ) allows for greater conformational flexibility due to the partially saturated ring.
In contrast, allylthio () and benzylidene () substituents modulate electronic properties and solubility . Position 5: Pyridin-3-yl (target) vs. halogenated aryl (): The pyridine ring enables hydrogen bonding and π-π interactions, whereas bromophenyl () and fluorophenyl () groups engage in halogen bonding or polar interactions.
Crystallographic Behavior :
- Thiazolo[3,2-a]pyrimidines with bulky substituents (e.g., trimethoxybenzylidene in ) exhibit higher R factors (0.178), suggesting structural disorder compared to carboxybenzylidene analogues (R = 0.058, ).
- π-Halogen interactions (e.g., Br···π in ) and hydrogen bonding (carboxy group in ) are critical for crystal packing .
Fluorophenyl () and bromophenyl () groups are common in kinase inhibitors due to their hydrophobic and halogen-bonding properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Multi-step synthesis typically involves cyclocondensation of pyrimidine precursors with sulfanyl-containing intermediates. Key steps include:
- Use of catalysts (e.g., Pd/Cu for cross-coupling reactions) and solvents like DMF or toluene to stabilize intermediates .
- Temperature control (e.g., 60–80°C) to prevent decomposition of nitrobenzyl or pyridinyl groups .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization for high purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer:
- 1H/13C NMR: Assign peaks for sulfanyl (δ ~2.5–3.5 ppm), pyridin-3-yl (δ ~7.5–8.5 ppm), and nitrobenzyl (δ ~4.0–4.5 ppm for CH2) groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]+) and fragmentation patterns .
- IR Spectroscopy: Confirm carbonyl (C=O, ~1700 cm⁻¹) and nitro (NO2, ~1520 cm⁻¹) groups .
Q. What are the primary biological targets or applications explored for this compound?
- Methodological Answer:
- Enzyme Inhibition: Assays (e.g., kinase or protease inhibition) using fluorescence-based or colorimetric methods (IC50 determination) .
- Anticancer Activity: In vitro cytotoxicity screening against cancer cell lines (e.g., MTT assay), with IC50 values compared to reference drugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or unexpected byproducts during synthesis?
- Methodological Answer:
- Multi-Technique Validation: Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to assess tautomerism or rotational barriers .
- HPLC-MS Monitoring: Track reaction intermediates in real-time to identify side reactions (e.g., nitro group reduction) .
- Computational Modeling: DFT calculations to predict stability of tautomeric forms or reactive intermediates .
Q. What strategies are effective for improving the compound’s solubility and bioavailability in preclinical studies?
- Methodological Answer:
- Derivatization: Introduce polar groups (e.g., carboxylate or hydroxyl) via ester hydrolysis or regioselective substitution .
- Formulation Optimization: Use co-solvents (e.g., PEG 400) or nanoemulsion techniques to enhance aqueous solubility .
- LogP Measurement: Determine partition coefficients (octanol/water) to guide structural modifications .
Q. How can researchers elucidate the reaction mechanism of key synthetic steps, such as sulfanyl group incorporation?
- Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-limiting steps .
- Trapping Experiments: Use radical scavengers (e.g., TEMPO) to detect transient intermediates in nitrobenzyl-sulfanyl coupling .
- In Situ FTIR: Monitor bond formation (e.g., C–S stretching at ~600 cm⁻¹) under controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
